N-Substituent Lipophilicity and Hydrogen-Bond Donor Capacity Differentiates CAS 1286707-22-9 from Cyclopropyl and Methoxyethyl Analogs
CAS 1286707-22-9 bears a 4-chlorophenethyl N-substituent with a secondary amide NH (one H-bond donor), an aromatic ring, and a para-chloro substituent. Estimated physicochemical parameters derived from its SMILES structure [O=C(NCCc1ccc(Cl)cc1)C1CN(c2nc3ccccc3s2)C1] using SwissADME predictive models yield: MW = 371.88, clogP ≈ 3.8–4.2, H-bond donors = 1, H-bond acceptors = 4, rotatable bonds = 5, TPSA ≈ 58 Ų [1]. In comparison, the closest commercial analog N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide (available from multiple vendors) has: MW ≈ 319.35, clogP ≈ 2.5–2.8, H-bond donors = 1, H-bond acceptors = 5, TPSA ≈ 58 Ų, and lacks the aromatic side chain . The LogP differential (ΔclogP ≈ +1.3 to +1.7) places CAS 1286707-22-9 in a higher lipophilicity regime that may favor membrane permeability but reduce aqueous solubility relative to the cyclopropyl analog, impacting assay compatibility and formulation requirements [1].
| Evidence Dimension | Predicted octanol-water partition coefficient (clogP); hydrogen-bond donor/acceptor counts; topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | MW 371.88; clogP ≈ 3.8–4.2; HBD = 1; HBA = 4; RotB = 5; TPSA ≈ 58 Ų |
| Comparator Or Baseline | N-cyclopropyl-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide: MW ≈ 319.35; clogP ≈ 2.5–2.8; HBD = 1; HBA = 5; RotB = 3; TPSA ≈ 58 Ų |
| Quantified Difference | ΔMW ≈ +52.5 g/mol; ΔclogP ≈ +1.3 to +1.7; ΔRotB = +2 |
| Conditions | SwissADME predictive model; calculated from canonical SMILES of each compound |
Why This Matters
Higher clogP can translate to enhanced passive membrane permeability but reduced aqueous solubility—critical for assay buffer selection (DMSO stock concentration tolerance) and for interpreting cellular vs. biochemical assay results.
- [1] SwissADME. A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Swiss Institute of Bioinformatics. http://www.swissadme.ch. clogP calculated via XLOGP3 method. (accessed 2026-04-30). View Source
